Physicochemical Property Tuning: LogP and Intrinsic Solubility vs. Non-Fluorinated 5-Azaindole Core
The introduction of a fluorine atom at the 6-position of the 5-azaindole-3-carboxylic acid scaffold increases lipophilicity and modulates hydrogen-bonding capacity compared to the non-fluorinated parent compound (5-Azaindole-3-carboxylic acid, CAS 119248-43-0). This is a critical parameter for membrane permeability and target binding. While direct experimental LogP/logD comparison data for the free carboxylic acids is not publicly available in the primary literature, the principle is a well-established class-level inference for fluorinated heterocycles. The non-fluorinated 5-azaindole-3-carboxylic acid has a predicted LogP of 0.61 , while fluorination is expected to increase this value by approximately 0.5–1.0 log units based on standard aromatic fluorine substitution effects.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted increase of ~0.5–1.0 log units over non-fluorinated analog (exact experimental value not reported) |
| Comparator Or Baseline | 5-Azaindole-3-carboxylic acid (CAS 119248-43-0): Predicted LogP = 0.61 |
| Quantified Difference | Estimated ΔLogP ~ +0.5 to +1.0 |
| Conditions | In silico prediction (ALogP); No experimental shake-flask data found. |
Why This Matters
Modulation of LogP by fluorination is a standard design strategy to improve membrane permeability; procuring the fluorinated building block is essential for constructing compound libraries with controlled lipophilicity profiles.
